molecular formula C15H11FN2OS2 B2471435 2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 899983-14-3

2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2471435
CAS No.: 899983-14-3
M. Wt: 318.38
InChI Key: SPFCEFMYUPRINW-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic benzothiazole derivative of high interest in pharmacological research for its potential as a selective receptor modulator. This compound is part of a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as the first class of potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . In vitro electrophysiology studies on closely related analogs, such as 3-fluoro-N-(4-(tert-butyl)thiazol-2-yl)benzamide (TTFB), demonstrate that these compounds act as state-dependent, non-competitive antagonists, effectively inhibiting Zn2+- and H+-evoked ZAC signaling with IC50 values in the low micromolar range (1–3 μM) . The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and ability to interact with diverse enzymatic targets and receptors . Researchers value this compound and its analogs as essential pharmacological tools for probing the poorly understood physiological functions of ZAC, which may include roles in the central nervous system and immune cell function . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

IUPAC Name

2-fluoro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c1-20-11-7-4-8-12-13(11)17-15(21-12)18-14(19)9-5-2-3-6-10(9)16/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFCEFMYUPRINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzothiazole derivatives

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the N-(benzo[d]thiazol-2-yl)benzamide family. Key analogs and their substituent-driven properties are compared below:

Compound Substituents Melting Point (°C) Yield (%) Key Spectral Data Reference
Target compound 2-Fluorobenzamide, 4-methylthio-benzothiazole Not reported Not reported Expected: ¹H NMR δ ~7.5–8.5 (aromatic), δ ~2.5 (SMe); ¹³C NMR δ ~15 (SMe) -
N-(Benzo[d]thiazol-2-yl)benzamide (1.2b) No substituents 190–198 - ¹H NMR: δ 8.08 (d, J=8 Hz, benzamide), δ 7.45–7.90 (benzothiazole)
N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d) 2-Cl on benzamide 201–210 - ¹H NMR: δ 8.15 (d, J=8 Hz, Cl-substituted aromatic), δ 7.50–7.95 (benzothiazole)
N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) 4-Cl on benzamide 202–212 - ¹H NMR: δ 7.95 (d, J=8 Hz, Cl-substituted aromatic), δ 7.40–7.85 (benzothiazole)
N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide (3a) Benzamide linked to 2-phenylbenzothiazole 185–189 94 ¹H NMR: δ 13.38 (s, NH), δ 7.19–8.24 (aromatic)
N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11) 6-Br on benzothiazole, 4-methylpiperazine on benzamide - 55 ¹H NMR: δ 7.85 (s, Br-substituted), δ 2.5 (piperazine CH₂)

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and stronger electron-withdrawing nature compared to chlorine may enhance metabolic stability and binding affinity in biological targets .
  • Synthetic Yields : Yields for benzothiazole derivatives range widely (55–94%), influenced by steric hindrance and reaction conditions (e.g., Suzuki coupling in vs. direct amidation in ).
Spectroscopic and Analytical Comparisons
  • ¹H NMR : The target compound’s methylthio group would produce a singlet at δ ~2.5 ppm, distinct from chloro analogs (δ >7.5 ppm for aromatic protons) .
  • FT-IR : A C=O stretch at ~1660–1680 cm⁻¹ (amide I band) is consistent across all analogs, while the methylthio group’s C-S stretch (~700 cm⁻¹) differentiates it from sulfonamide-containing derivatives .
  • HPLC Purity : Most benzothiazole derivatives exhibit >95% purity, as validated by methods in .

Biological Activity

2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms through which it exerts its effects.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors. Recent studies have demonstrated that derivatives of benzothiazole can be synthesized using various methodologies, including the Julia-Kocienski reaction, which allows for regioselective fluorination and functionalization of the benzothiazole ring .

Antitumor Activity

Benzothiazole derivatives, including this compound, have shown significant antitumor activity. A study evaluating a series of benzothiazole compounds reported that modifications to the structure can enhance their ability to inhibit cancer cell proliferation. For instance, compounds with specific substitutions at the benzothiazole ring demonstrated potent activity against various cancer cell lines such as A431 and A549, with IC50 values in the micromolar range .

CompoundCell LineIC50 (μM)Mechanism
B7A4311Apoptosis induction
4iHOP-920.5Cell cycle arrest

Anti-inflammatory Effects

In addition to antitumor properties, benzothiazole derivatives have been investigated for their anti-inflammatory effects. The compound has been shown to decrease levels of pro-inflammatory cytokines like IL-6 and TNF-α in vitro, suggesting a dual role in both cancer treatment and inflammation modulation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
  • Cytokine Modulation : It reduces the secretion of inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives:

  • Case Study 1 : A clinical trial involving patients with non-small cell lung cancer showed that treatment with a related benzothiazole compound led to a significant reduction in tumor size and improved overall survival rates compared to standard chemotherapy .
  • Case Study 2 : In vitro studies demonstrated that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are critical considerations in multi-step synthetic design for benzamide-thiazole hybrids?

  • Methodology :
  • Intermediate Stability : Protect reactive amines (e.g., Boc groups) during coupling steps.
  • Green Chemistry : Substitute toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for eco-friendly synthesis .

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